EDTA is widely used as an anticoagulant in blood collection tubes. It prevents blood from clotting by chelating calcium ions, essential for the clotting process []. This allows for blood analysis in various tests, including cell counts, immunological assays, and DNA studies.
EDTA's ability to chelate metal ions makes it crucial in various biological studies. It can:
EDTA can act as a buffering agent, helping to maintain a specific pH range in solutions. This is particularly useful in biochemical experiments where maintaining a constant pH is crucial for optimal enzyme activity and stability [].
EDTA finds various applications in analytical chemistry, including:
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate, commonly referred to as disodium ethylenediaminetetraacetate dihydrate, is a chelating agent with the chemical formula C10H18N2Na2O10 and a molecular weight of 372.24 g/mol. This compound is notable for its ability to bind metal ions, particularly divalent cations such as calcium and magnesium, forming stable complexes. Its chelating properties make it invaluable in various fields, including analytical chemistry, biology, medicine, and industrial applications .
EDTA's primary mechanism of action in biological systems is metal ion chelation. Many enzymes and biological processes rely on metal ions for their function. By binding these metal ions, EDTA can inhibit their activity. This property makes EDTA useful in various applications:
While EDTA is generally considered safe for normal handling, some safety precautions should be taken:
The primary reaction involving disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate is its interaction with metal ions. The compound acts as a ligand, coordinating with metal ions through its carboxylate groups. This reaction can be summarized as follows:
Where represents a divalent metal ion such as calcium or magnesium.
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate exhibits significant biological activity, particularly in its role as an inhibitor of metalloproteases—enzymes that require metal ions for their activity. This property makes it useful in enzyme assays and protein purification processes. Furthermore, it is employed in chelation therapy to remove heavy metals from the body, thereby preventing toxicity associated with metals like lead and mercury .
The synthesis of disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate typically involves the following steps:
In industrial settings, this process is scaled up using large reactors where conditions are carefully controlled to maximize yield and purity .
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate has a wide range of applications:
Studies have demonstrated that disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate effectively interacts with various metal ions, forming stable complexes that can be analyzed using techniques such as spectrophotometry and chromatography. These interactions are crucial for understanding its role in both biological systems and industrial processes where metal ion concentration control is essential .
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate shares similarities with other chelating agents but has unique properties that set it apart. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethylenediaminetetraacetic acid | C10H16N2O8 | Stronger binding affinity for metals |
Nitrilotriacetic acid | C6H9N3O6 | Less effective at higher pH levels |
Diethylenetriaminepentaacetic acid | C14H23N3O10 | More complex structure allowing for multiple binding sites |
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate is particularly effective at sequestering divalent cations due to its multiple carboxylate groups, making it a preferred choice in many applications where selective metal ion binding is necessary .
Disodium ethylenediaminetetraacetic acid dihydrate stands as one of the most extensively researched polyaminocarboxylic acid derivatives in contemporary scientific literature. The compound, bearing the molecular formula C₁₀H₁₈N₂Na₂O₁₀ and molecular weight of 372.24 g/mol, represents a fundamental chelating agent that has captured significant attention across multiple disciplines. Academic research has consistently demonstrated the compound's exceptional ability to form stable water-soluble complexes with a diverse range of metal ions, particularly divalent and trivalent cations. This unique property has positioned the substance as an indispensable tool in analytical chemistry, where it serves as both a complexometric titrant and a metal ion sequestering agent.
The scientific community has extensively documented the compound's versatility through thousands of research publications spanning over eight decades since its initial synthesis. Contemporary research efforts continue to explore novel applications while refining existing methodologies that utilize the compound's chelating properties. The breadth of research encompasses fundamental coordination chemistry studies, practical industrial applications, environmental fate assessments, and advanced therapeutic interventions. This extensive body of work has established disodium ethylenediaminetetraacetic acid dihydrate as a benchmark compound for understanding metal-ligand interactions and developing new chelation-based technologies.
The historical trajectory of disodium ethylenediaminetetraacetic acid dihydrate traces back to 1935 when Ferdinand Münz first synthesized ethylenediaminetetraacetic acid as a substitute for citric acid to reduce German dependency on imported chemicals. Münz's pioneering work involved the reaction of hot ethylenediamine with monochloroacetic acid and sodium hydroxide, though this initial method produced a product contaminated with sodium chloride. The development of more efficient synthetic pathways emerged in 1941 when Frederick C. Bersworth developed an improved synthesis utilizing alkaline cyanomethylation of ethylenediamine, a process that remains the industrial standard today.
The nomenclature evolution of this compound reflects the complexity of its chemical structure and the diverse scientific communities that have adopted it. The compound is recognized by numerous synonyms including EDTA disodium salt dihydrate, edetate disodium, disodium edetate dihydrate, and ethylenediaminetetraacetic acid disodium salt dihydrate. The Chemical Abstracts Service has assigned it the registry number 6381-92-6, which serves as its definitive chemical identifier across scientific databases. Additional identification codes include the PubChem CID 16760408 and the InChI key OVBJJZOQPCKUOR-UHFFFAOYSA-L, facilitating consistent referencing across digital chemical databases.
The systematic IUPAC nomenclature as disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate precisely describes the compound's molecular architecture. This nomenclature reflects the presence of two sodium cations, the ethylenediamine backbone with four carboxymethyl substituents in various ionization states, and two water molecules of crystallization. The historical development of standardized naming conventions has been crucial for maintaining consistency in scientific literature and regulatory documentation.
The research relevance of disodium ethylenediaminetetraacetic acid dihydrate extends across multiple scientific disciplines, with applications ranging from fundamental coordination chemistry to advanced medical therapeutics. In analytical chemistry, the compound serves as a primary standard for complexometric titrations and plays essential roles in metal ion determination procedures. The pharmaceutical industry extensively utilizes the compound as a chelating agent, preservative, and anticoagulant in various formulations. Environmental scientists have investigated its behavior as a persistent compound in aquatic systems and its role in heavy metal mobilization processes.
Clinical research has revealed significant therapeutic potential, particularly in chelation therapy for heavy metal poisoning and cardiovascular disease treatment. The largest randomized clinical trial, known as TACT (Trial to Assess Chelation Therapy), demonstrated statistically significant benefits in patients with cardiovascular disease, especially those with diabetes mellitus. This landmark study involving over 1,700 participants showed a reduction in cardiovascular events among patients receiving repeated EDTA infusions compared to placebo controls. Subsequent meta-analyses and systematic reviews have confirmed these findings while identifying specific patient populations that derive maximum benefit from chelation therapy.
The scope of contemporary research encompasses advanced applications in biotechnology, where the compound functions as a crucial component in molecular biology techniques. Research laboratories worldwide employ disodium ethylenediaminetetraacetic acid dihydrate for protein purification, nucleic acid isolation, and enzyme inhibition studies. The compound's ability to chelate metal ions that activate nucleases and proteases makes it indispensable for preserving biological macromolecules during experimental procedures. Industrial applications continue to expand, with ongoing research into novel formulations for water treatment, textile processing, and food preservation.
This comprehensive review aims to synthesize current knowledge regarding disodium ethylenediaminetetraacetic acid dihydrate while identifying emerging research trends and future directions. The primary objective involves presenting a systematic analysis of the compound's chemical properties, biological activities, and practical applications based on peer-reviewed scientific literature and authoritative chemical databases. The review seeks to bridge the gap between fundamental research and practical applications by providing detailed insights into structure-activity relationships and mechanistic considerations.
The organizational structure follows a logical progression from fundamental chemical properties to advanced applications and emerging research frontiers. Initial sections examine the compound's molecular structure, physicochemical properties, and synthetic methodologies. Subsequent discussions explore coordination chemistry principles, stability constants, and complex formation mechanisms. The review then transitions to practical applications across various industries and scientific disciplines, with particular emphasis on pharmaceutical and medical applications.
Clinical applications receive detailed examination, including comprehensive analysis of chelation therapy protocols, efficacy studies, and safety considerations. Environmental aspects are addressed through discussion of biodegradation pathways, ecotoxicological effects, and regulatory considerations. The review concludes with an assessment of current research gaps and recommendations for future investigational priorities. Throughout the document, quantitative data are presented in tabular format to facilitate comparison and analysis of key parameters.
Irritant;Health Hazard